
N-(p-Tolylsulfonyl)hept-6-en-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Tolylsulfonyl)hept-6-en-amide is an organic compound with the molecular formula C14H19NO3S. It is characterized by the presence of a tolylsulfonyl group attached to a hept-6-en-amide backbone. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolylsulfonyl)hept-6-en-amide typically involves the reaction of hept-6-enoic acid with p-toluenesulfonamide under specific conditions. The reaction is often catalyzed by agents such as EDC-HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction is carried out in an inert atmosphere, usually under argon, to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or column chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Tolylsulfonyl)hept-6-en-amide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: Ammonia (NH3), primary and secondary amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Applications De Recherche Scientifique
N-(p-Tolylsulfonyl)hept-6-en-amide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(p-Tolylsulfonyl)hept-6-en-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(p-Tolylsulfonyl)benzenesulfonamide
- N-(p-Tolylsulfonyl)phenylacetamide
- N-(p-Tolylsulfonyl)benzamide
Uniqueness
N-(p-Tolylsulfonyl)hept-6-en-amide is unique due to its hept-6-en-amide backbone, which provides distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C14H19NO3S |
|---|---|
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
N-(4-methylphenyl)sulfonylhept-6-enamide |
InChI |
InChI=1S/C14H19NO3S/c1-3-4-5-6-7-14(16)15-19(17,18)13-10-8-12(2)9-11-13/h3,8-11H,1,4-7H2,2H3,(H,15,16) |
Clé InChI |
FIFBWDJFCWHAPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Cyclopentyloxy)phenyl]methanol](/img/structure/B12524172.png)
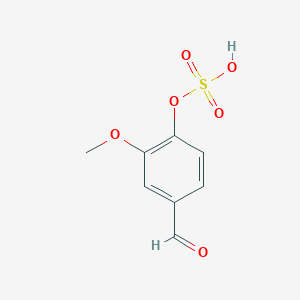


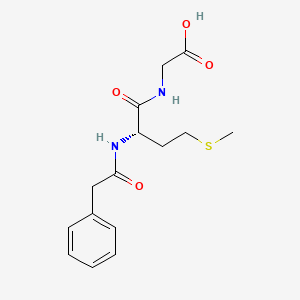
![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
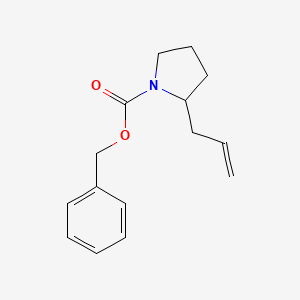
methanone](/img/structure/B12524230.png)

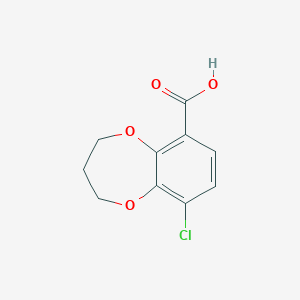
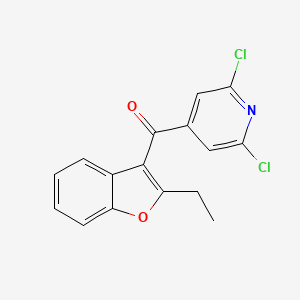
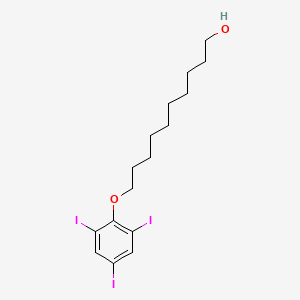
![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

